molecular formula C22H21ClFN3OS B587685 Tifluadom Hydrochloride CAS No. 96337-50-7

Tifluadom Hydrochloride

Cat. No.: B587685
CAS No.: 96337-50-7
M. Wt: 429.938
InChI Key: JFZSUQQSHDYRGA-UHFFFAOYSA-N
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Description

Tifluadom Hydrochloride is a benzodiazepine derivative with a unique activity profile. Unlike most benzodiazepines, it does not act on the gamma-aminobutyric acid A (GABA A) receptor. Instead, it is a selective agonist for the kappa-opioid receptor. This compound exhibits potent analgesic and diuretic effects in animals and also has sedative and appetite-stimulating properties .

Mechanism of Action

Target of Action

Tifluadom Hydrochloride, unlike most benzodiazepines, has no activity at the gamma-aminobutyric acid A (GABA A) receptor. Instead, it is a selective agonist for the kappa-opioid receptor . The kappa-opioid receptor is a protein that plays a crucial role in pain perception, consciousness, motor control, and mood .

Mode of Action

As a selective agonist for the kappa-opioid receptor, this compound binds to these receptors, activating them to produce a biological response . This interaction results in potent analgesic effects, which means it can relieve pain .

Biochemical Pathways

Its action on the kappa-opioid receptor suggests it may influence pathways related to pain perception and mood regulation

Pharmacokinetics

As a general rule, the pharmacokinetic properties of a drug can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

This compound’s activation of the kappa-opioid receptor results in several effects. It has been found to have potent analgesic effects, relieving pain in animal models . Additionally, it has diuretic effects, increasing urine production . It also has sedative effects and stimulates appetite .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tifluadom Hydrochloride involves the reaction of 5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-ylmethylamine with thiophene-3-carboxylic acid chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Tifluadom Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of this compound.

Scientific Research Applications

Tifluadom Hydrochloride is primarily used in scientific research due to its unique pharmacological properties. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tifluadom Hydrochloride is unique due to its selective kappa-opioid receptor agonist activity, which distinguishes it from other benzodiazepines that typically act on GABA A receptors. This unique activity profile makes it a valuable tool in scientific research for studying kappa-opioid receptor functions and developing new therapeutic agents .

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]thiophene-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3OS.ClH/c1-26-16(13-25-22(27)15-10-11-28-14-15)12-24-21(17-6-2-4-8-19(17)23)18-7-3-5-9-20(18)26;/h2-11,14,16H,12-13H2,1H3,(H,25,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZSUQQSHDYRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CSC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858485
Record name N-{[5-(2-Fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methyl}thiophene-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96337-50-7
Record name N-{[5-(2-Fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methyl}thiophene-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tifluadom hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQB9JWT8M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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